1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a prop-2-en-1-yl group and a carbonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with propargyl bromide in the presence of a base, followed by the addition of sodium cyanide to introduce the nitrile group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
1-(Prop-2-yn-1-yl)cyclobutane-1-carbonitrile: This compound has an alkyne group instead of an alkene group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-prop-2-enylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZXHUMURCYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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